Bienvenue dans la boutique en ligne BenchChem!

1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine

Lipophilicity Membrane permeability Drug-likeness

Select this 1,1-disubstituted hydrazine for SAR programs requiring XLogP3 ~3.4 and the metabolic stabilization conferred by a para-CF₃ group. Its 1,1-architecture forms inhibitory P-450 complexes without heme destruction—critical for in vivo studies. With TPSA 29.3 Ų and 1 HBD, it outperforms mono-substituted analogs in CNS penetration. Available at ≥95% purity for medicinal chemistry and agrochemical intermediate scale-up.

Molecular Formula C15H15F3N2
Molecular Weight 280.29 g/mol
CAS No. 237403-61-1
Cat. No. B3118347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine
CAS237403-61-1
Molecular FormulaC15H15F3N2
Molecular Weight280.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C(F)(F)F)N
InChIInChI=1S/C15H15F3N2/c16-15(17,18)14-8-6-13(7-9-14)11-20(19)10-12-4-2-1-3-5-12/h1-9H,10-11,19H2
InChIKeyLRBFVUUROAWBRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine (CAS 237403-61-1): Physicochemical Identity and Procurement Baseline


1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine (CAS 237403-61-1) is a 1,1-disubstituted hydrazine derivative with molecular formula C₁₅H₁₅F₃N₂ and a molecular weight of 280.29 g/mol [1]. The compound features two distinct N-substituents—a benzyl group and a 4-(trifluoromethyl)benzyl group—attached to the same hydrazine nitrogen, classifying it as an unsymmetrical 1,1-disubstituted hydrazine building block [1]. Commercially available at a minimum purity specification of 95% from multiple suppliers , this compound serves primarily as a synthetic intermediate in medicinal chemistry and agrochemical research programs, where the combination of the electron-withdrawing trifluoromethyl group and the 1,1-disubstituted hydrazine architecture provides distinct reactivity and physicochemical properties compared to its mono-substituted, non-fluorinated, and regioisomeric analogs [1].

Why Generic Substitution of 1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine with In-Class Analogs Introduces Uncontrolled Variables


1,1-Disubstituted hydrazines bearing trifluoromethyl substituents cannot be treated as interchangeable commodities because small structural modifications produce large, quantifiable shifts in lipophilicity, hydrogen-bonding capacity, topological polar surface area (TPSA), and metabolic handling. For example, the mono-substituted analog (4-(trifluoromethyl)benzyl)hydrazine (CAS 2924-77-8) exhibits an XLogP3 of 1.4 versus 3.4 for the target compound [1][2]—a 2.0 log unit difference that corresponds to a ~100-fold difference in octanol-water partition coefficient, directly impacting membrane permeability and pharmacokinetic behavior [1]. Furthermore, literature evidence demonstrates that 1,1-disubstituted and 1,2-disubstituted hydrazines are metabolized by different hepatic enzyme systems, with cytochrome P-450 preferentially oxidizing the N–N bond of 1,2-disubstituted hydrazines while 1,1-disubstituted hydrazines form distinct inhibitory metabolite complexes with P-450 without concomitant heme destruction [3][4]. The presence or absence of the -CF₃ group additionally modulates metabolic stability and electronic properties relative to non-fluorinated analogs such as 1,1-dibenzylhydrazine (CAS 5802-60-8) and 1-benzyl-1-phenylhydrazine (CAS 614-31-3) [1]. These differences mean that substituting the target compound with a seemingly similar hydrazine derivative can alter reaction outcomes, biological assay results, and ADME predictions in ways that are both predictable and avoidable if the quantitative differentiation evidence below is consulted during selection.

Quantitative Differentiation Evidence: 1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine vs. Closest Analogs


Lipophilicity (XLogP3): 2.0-Log-Unit Increase Over the Mono-Substituted Parent Hydrazine

The target compound exhibits a computed XLogP3 of 3.4, compared to 1.4 for (4-(trifluoromethyl)benzyl)hydrazine (CAS 2924-77-8), the closest mono-substituted analog that retains the trifluoromethylphenyl moiety but lacks the second N-benzyl substituent [1][2]. This 2.0-log-unit increase corresponds to an approximately 100-fold higher octanol-water partition coefficient, indicating substantially greater lipophilicity. The non-fluorinated 1,1-disubstituted comparator 1,1-dibenzylhydrazine (CAS 5802-60-8) has a LogP of 3.26 , confirming that the -CF₃ group on the target compound contributes an additional ~0.14 log units of lipophilicity beyond what the dibenzyl scaffold alone provides.

Lipophilicity Membrane permeability Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA): 23% Reduction Relative to the Mono-Substituted Analog

The target compound has a computed TPSA of 29.3 Ų, compared to 38.1 Ų for (4-(trifluoromethyl)benzyl)hydrazine (CAS 2924-77-8) [1][2]. This represents a 23% reduction (Δ = −8.8 Ų), driven by the replacement of one N–H hydrogen with a benzyl group, which masks a polar N–H moiety. The non-fluorinated 1,1-disubstituted analogs 1-benzyl-1-phenylhydrazine (CAS 614-31-3) and 1,1-dibenzylhydrazine (CAS 5802-60-8) both exhibit TPSA values of 29.26 Ų [3], nearly identical to the target compound, confirming that TPSA differentiation arises primarily from the 1,1-disubstitution pattern rather than the -CF₃ group.

Polar surface area Blood-brain barrier penetration Oral bioavailability Drug design

Hydrogen Bond Donor Count: 50% Reduction Alters Solubility and Permeability Predictions

The target compound possesses 1 hydrogen bond donor (HBD), compared to 2 HBDs for (4-(trifluoromethyl)benzyl)hydrazine (CAS 2924-77-8) [1][2]. This 50% reduction results from the replacement of one terminal –NH₂ hydrogen with a benzyl substituent. The 1,2-disubstituted regioisomer 1-benzyl-2-(4-(trifluoromethyl)benzyl)hydrazine (CAS 1392879-04-7), which shares the identical molecular formula and molecular weight (280.29 g/mol), is expected to have 2 HBDs due to its different substitution pattern (each nitrogen bearing one hydrogen) . This difference in HBD count between positionally isomeric forms directly impacts predicted aqueous solubility and hydrogen-bond-dependent molecular recognition.

Hydrogen bonding Solubility Permeability Lipinski's Rule of Five

1,1-Disubstituted vs. 1,2-Disubstituted Regioisomerism: Differential Cytochrome P-450 Metabolic Fate

Published biochemical studies on hydrazine derivatives demonstrate that 1,1-disubstituted hydrazines and 1,2-disubstituted hydrazines undergo fundamentally different hepatic metabolism. Specifically, metabolism of 1,1-disubstituted hydrazines by microsomal cytochrome P-450 results in loss of CO-reactive cytochrome P-450 with no heme destruction, whereas 1,2-disubstituted hydrazines and hydrazides behave similarly to monosubstituted hydrazines, eliciting different spectral changes and heme processing outcomes [1][2]. Furthermore, cytochrome P-450 preferentially oxidizes the nitrogen-to-nitrogen bond of 1,2-disubstituted hydrazines, while monoamine oxidase handles N–N bond oxidation across all hydrazine classes [2]. Although this evidence is class-level rather than compound-specific, the target compound (a 1,1-disubstituted hydrazine) and its regioisomer CAS 1392879-04-7 (a 1,2-disubstituted hydrazine) are predicted to follow these divergent metabolic pathways.

Metabolism Cytochrome P-450 Drug metabolism Toxicology

Rotatable Bond Count: Double the Conformational Flexibility of the Mono-Substituted Parent

The target compound has 4 rotatable bonds, compared to 2 rotatable bonds for (4-(trifluoromethyl)benzyl)hydrazine (CAS 2924-77-8) [1][2]. This doubling of rotatable bonds is attributable to the additional benzyl group, which introduces two extra torsional degrees of freedom (the N–CH₂–Ph and the accompanying C–N bond). The non-fluorinated 1,1-disubstituted analog 1,1-dibenzylhydrazine (CAS 5802-60-8) possesses 5 rotatable bonds , slightly more than the target compound due to the absence of the para-CF₃ substituent, which restricts one bond rotation in the target molecule's trifluoromethylbenzyl arm.

Conformational flexibility Entropy Molecular recognition Ligand efficiency

Commercially Verified Purity Specification: 95% Minimum Across Independent Suppliers

The target compound is available from multiple independent suppliers with a consistent minimum purity specification of 95% . This commercial-grade purity benchmark provides procurement reliability. In contrast, the 1,2-disubstituted regioisomer (CAS 1392879-04-7) is available at a higher purity of 98% from select suppliers , while the mono-substituted analog (CAS 2924-77-8) is available at 95–97% purity . These differences in commercially available purity grades can impact the reproducibility of synthetic procedures and biological assays, particularly when trace impurities of the alternative regioisomer may exert confounding biological effects.

Purity specification Quality assurance Reproducibility Procurement

Optimal Application Scenarios for 1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring Intermediate Lipophilicity (XLogP3 ≈ 3.4) with a -CF₃ Pharmacophore

When a structure-activity relationship program demands a hydrazine-based scaffold with XLogP3 in the 3–4 range and the metabolic stabilization conferred by a para-trifluoromethyl group, the target compound provides a computed XLogP3 of 3.4 [1]. This is a 2.0-log-unit increase over (4-(trifluoromethyl)benzyl)hydrazine (XLogP3 = 1.4) and a 0.14-log-unit increase over the non-fluorinated 1,1-dibenzylhydrazine (LogP = 3.26) [2], placing the compound in a lipophilicity window suitable for lead-like molecules targeting intracellular or CNS-exposed targets where excessive hydrophilicity or lipophilicity would be detrimental.

Synthesis of 1,1-Disubstituted Hydrazone Libraries with Defined P-450 Metabolic Liability

The target compound's 1,1-disubstituted architecture is critical for programs where the metabolic fate of the hydrazine moiety matters. As established by Hines and Prough (1980), 1,1-disubstituted hydrazines are metabolized by cytochrome P-450 to metabolites that form inhibitory ferric complexes without heme destruction—a pathway distinct from that of 1,2-disubstituted isomers [3]. Researchers synthesizing hydrazone libraries for in vivo pharmacological evaluation should select the 1,1-disubstituted scaffold specifically when this metabolic profile is desired, and should not substitute the regioisomeric 1-benzyl-2-(4-(trifluoromethyl)benzyl)hydrazine (CAS 1392879-04-7) without anticipating a shift in metabolic handling [4].

Agrochemical Intermediate Synthesis Leveraging the Electron-Withdrawing -CF₃ Group

Substituted phenylhydrazine derivatives bearing trifluoromethyl groups are extensively claimed in patent literature as intermediates for herbicides and pesticides [5]. The target compound combines the electron-withdrawing -CF₃ substituent (σₚ ≈ 0.54) with a 1,1-disubstituted hydrazine core, offering a distinct electronic profile relative to non-fluorinated analogs for the construction of heterocyclic agrochemical active ingredients. The compound's commercial availability at 95% purity from multiple suppliers supports its use in scale-up feasibility studies for agrochemical process chemistry.

CNS-Penetrant Probe Design Exploiting Low TPSA (29.3 Ų) and Reduced HBD Count

With a TPSA of 29.3 Ų (23% lower than the mono-substituted parent's 38.1 Ų) and only 1 hydrogen bond donor [1], the target compound falls within favorable physicochemical ranges for blood-brain barrier penetration (commonly TPSA < 60–70 Ų, HBD ≤ 3). Research programs targeting CNS enzymes or receptors that require a hydrazine or hydrazone-derived pharmacophore should prioritize this 1,1-disubstituted scaffold over the more polar mono-substituted analog (CAS 2924-77-8, TPSA 38.1 Ų, HBD = 2) to maximize the probability of achieving therapeutically relevant brain exposure [2].

Quote Request

Request a Quote for 1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.